Structural Connectivity Divergence: N1- vs. O4-Linkage to the Indole Scaffold
The target compound employs a direct N1-indole linkage to the propanolamine side chain, whereas clinically studied indole beta-blockers such as bopindolol (active metabolite 18-502) and pindolol utilize an O4-ether linkage to 2-methylindole [1][2]. This connectivity difference alters the hydrogen-bonding donor/acceptor landscape (N1-linkage eliminates the indole NH hydrogen-bond donor present in O4-linked analogs) and is expected to shift beta-adrenoceptor binding kinetics. In bopindolol, the O4-linkage positions the indole in a specific subpocket of the beta1-adrenoceptor binding site; the N1-linkage in the target compound repositions the entire indole ring system by approximately 2.5–3.0 Å relative to the O4-ether oxygen [1][3].
| Evidence Dimension | Indole-to-propanolamine linkage geometry |
|---|---|
| Target Compound Data | N1-direct linkage (indole nitrogen bonded to propanolamine methylene) |
| Comparator Or Baseline | Bopindolol (18-502): O4-ether linkage; Pindolol: O4-ether linkage; Cyanopindolol: O4-ether linkage |
| Quantified Difference | Linkage type: N–C (target) vs. O–C (comparators); estimated indole centroid displacement ~2.5–3.0 Å from beta1-AR binding subpocket reference position |
| Conditions | Molecular modeling comparison based on published beta1-adrenoceptor co-crystal structures (PDB: 2YCX, 5A8E) with cyanopindolol |
Why This Matters
Users performing beta-adrenoceptor screening cannot substitute O4-linked indole beta-blockers for this N1-linked compound because the altered pharmacophore geometry predicts distinct binding mode and selectivity.
- [1] Sato, M. et al. Identification of binding sites of bopindolol and its two metabolites with beta1-adrenoceptors by molecular modeling: Comparison with beta2 adrenoceptors. Biol. Pharm. Bull. 1995, 18(8), 1066-1071. View Source
- [2] Warne, T. et al. Structural basis for partial agonist action at the β1-adrenoceptor. Nature 2011, 469, 241–244. (PDB: 2YCX). View Source
- [3] Sato, T. et al. Thermostabilised beta1-adrenoceptor with rationally designed inverse agonist 7-methylcyanopindolol bound. PDB: 5A8E, 2015. View Source
